1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
CAS No.: 1797563-35-9
Cat. No.: VC5264181
Molecular Formula: C20H20F3N5O
Molecular Weight: 403.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797563-35-9 |
|---|---|
| Molecular Formula | C20H20F3N5O |
| Molecular Weight | 403.409 |
| IUPAC Name | 1-(6-indol-1-ylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H20F3N5O/c21-20(22,23)12-24-19(29)15-5-8-27(9-6-15)17-11-18(26-13-25-17)28-10-7-14-3-1-2-4-16(14)28/h1-4,7,10-11,13,15H,5-6,8-9,12H2,(H,24,29) |
| Standard InChI Key | URHHHLMULJETHV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NCC(F)(F)F)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43 |
Introduction
Overview of the Compound
The compound 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic molecule with structural features suggesting potential applications in medicinal chemistry. Its structure includes:
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Indole group: A bicyclic aromatic system known for its presence in biologically active compounds.
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Pyrimidine ring: A nitrogen-containing heterocycle commonly found in DNA bases and pharmaceuticals.
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Trifluoroethyl group: Adds lipophilicity and metabolic stability, often enhancing drug-like properties.
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Piperidine moiety: A six-membered nitrogen-containing ring frequently used in drug design.
Medicinal Chemistry
Compounds with indole and pyrimidine scaffolds are often explored for their pharmacological properties. The trifluoroethyl group may improve bioavailability and target specificity. Potential areas of interest include:
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Anti-cancer agents: Pyrimidine derivatives are known to inhibit enzymes like kinases involved in cancer progression.
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Antiviral drugs: Indole derivatives have shown activity against viruses by interfering with viral replication mechanisms.
Molecular Docking Studies
The combination of indole and pyrimidine rings suggests potential binding to protein targets through hydrogen bonding and π-stacking interactions. This makes the compound a candidate for computational studies to predict biological activity.
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of chemical shifts for protons (H) and carbons (C). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Identification of functional groups based on characteristic vibrations. |
| X-Ray Crystallography | Elucidation of the three-dimensional structure. |
Synthesis Pathway
The synthesis of this compound would likely involve:
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Formation of the pyrimidine core through condensation reactions involving amines and carbonyl compounds.
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Attachment of the indole group via nucleophilic substitution or coupling reactions.
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Introduction of the trifluoroethyl group using reagents like trifluoroethyl iodide.
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Piperidine functionalization to complete the carboxamide linkage.
In Vitro Studies
To assess biological activity:
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Cytotoxicity assays against cancer cell lines.
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Enzyme inhibition studies (e.g., kinases or polymerases).
In Vivo Studies
Animal models could be used to evaluate pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (efficacy and toxicity).
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